molecular formula C10H17FO2S B13631467 Spiro[4.5]decane-8-sulfonyl fluoride

Spiro[4.5]decane-8-sulfonyl fluoride

Cat. No.: B13631467
M. Wt: 220.31 g/mol
InChI Key: YJTBBQYTBBQMTB-UHFFFAOYSA-N
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Description

Spiro[45]decane-8-sulfonyl fluoride is a chemical compound characterized by a spirocyclic structure, where a sulfonyl fluoride group is attached to the eighth carbon of the spiro[45]decane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4One common method involves the use of Rhodium(I)-catalyzed dimerization of ene-vinylidenecyclopropanes to construct the spiro[4.5]decane skeleton . The reaction conditions are generally mild and the procedure is straightforward, making it suitable for laboratory synthesis.

Industrial Production Methods

Industrial production of spiro[4.5]decane-8-sulfonyl fluoride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Specific details on industrial production methods are less documented, but they likely follow similar principles as laboratory synthesis with additional considerations for scalability and safety.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]decane-8-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or sulfonates.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines or alcohols can react with the sulfonyl fluoride group.

    Oxidizing Agents: Agents like hydrogen peroxide or peracids can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and other derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Spiro[4.5]decane-8-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which spiro[4.5]decane-8-sulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or modification of proteins, affecting various molecular pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]decane: A structurally similar compound without the sulfonyl fluoride group.

    Spiro[4.5]trienones: Compounds with a similar spirocyclic core but different functional groups.

    Sulfonyl Fluorides: A broader class of compounds containing the sulfonyl fluoride group.

Uniqueness

Spiro[4.5]decane-8-sulfonyl fluoride is unique due to the combination of the spirocyclic structure and the sulfonyl fluoride group. This combination imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C10H17FO2S

Molecular Weight

220.31 g/mol

IUPAC Name

spiro[4.5]decane-8-sulfonyl fluoride

InChI

InChI=1S/C10H17FO2S/c11-14(12,13)9-3-7-10(8-4-9)5-1-2-6-10/h9H,1-8H2

InChI Key

YJTBBQYTBBQMTB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC(CC2)S(=O)(=O)F

Origin of Product

United States

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